

L-690488 supplier and purchasing information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **L-690488**
Cat. No.: **B137368**

[Get Quote](#)

L-690488: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **L-690488**, a cell-permeable prodrug of the potent inositol monophosphatase (IMPase) inhibitor, L-690330. This document serves as a core resource for researchers in neuroscience, cell signaling, and drug development, offering detailed supplier and purchasing information, quantitative data, experimental protocols, and a visualization of the relevant signaling pathway.

Core Concepts and Mechanism of Action

L-690488 is a selective inhibitor of inositol monophosphatase (IMPase), a key enzyme in the phosphatidylinositol (PI) signaling pathway.^[1] As a prodrug, **L-690488** exhibits more effective cell penetration than its active metabolite, L-690330.^[1] Once inside the cell, it is converted to L-690330, which then inhibits IMPase.

IMPase is responsible for the dephosphorylation of inositol monophosphates to generate free myo-inositol. This step is crucial for the recycling of inositol required for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a precursor for the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). By inhibiting IMPase, **L-690488** leads to an accumulation of inositol monophosphates and a depletion of the intracellular inositol pool. This disruption of the PI cycle can impact a wide array of cellular processes that are dependent on this signaling cascade.

Supplier and Purchasing Information

For researchers looking to procure **L-690488** for investigational use, several reputable suppliers offer the compound in high purity. It is important to note that this product is intended for research use only and is not for human consumption.

Supplier	Catalog Number	Purity	Available Quantities
InvivoChem	V4333	>98%	500mg, 1g
Tocris Bioscience	0682	≥98% (HPLC) [2]	10mg, 50mg
MedChemExpress	HY-101519	>98%	10mM*1mL, 5mg, 10mg, 50mg, 100mg
Selleckchem	S6797	>98%	5mg, 10mg, 50mg, 100mg
Cayman Chemical	37088	≥98%	1mg, 5mg

Quantitative Data

L-690488 has been characterized by its potent inhibitory effects in various cellular and tissue models. The following table summarizes key quantitative data for **L-690488**.

Parameter	Cell/Tissue Type	Value	Reference
EC50 (Inositol Monophosphate Accumulation)	m1 CHO cells	1.0 μM	[1]
EC50 (Inositol Monophosphate Accumulation)	Rat Cerebral Slices (Carbachol-stimulated)	3.7 μM	[1]
EC50 ([³ H]CMP-PA Accumulation)	m1 CHO cells	3.5 μM	[1]

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted with **L-690488**.

Measurement of Inositol Phosphate Accumulation in m1 CHO Cells

This protocol outlines the procedure to measure the effect of **L-690488** on agonist-stimulated inositol phosphate accumulation in Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M1 receptor (m1 CHO cells).

Materials:

- m1 CHO cells
- Culture medium (e.g., DMEM/F12 with 10% FBS)
- myo-[3H]inositol
- Krebs-Henseleit buffer (or similar physiological salt solution)
- Carbachol (muscarinic agonist)
- **L-690488**
- Lithium Chloride (LiCl)
- Trichloroacetic acid (TCA)
- Dowex AG1-X8 resin (formate form)
- Scintillation fluid and counter

Procedure:

- Cell Culture and Labeling:

- Culture m1 CHO cells in appropriate flasks until they reach near confluence.
- Pre-label the cells by incubating them with myo-[3H]inositol (e.g., 0.5 μ Ci/mL) in inositol-free medium for 24-48 hours to allow for incorporation into the cellular phosphoinositide pools.
- Pre-incubation and Treatment:
 - Wash the labeled cells with Krebs-Henseleit buffer to remove excess radiolabel.
 - Pre-incubate the cells in buffer containing 10 mM LiCl for 15-30 minutes. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol monophosphates.
 - Add varying concentrations of **L-690488** to the cells and incubate for a specified period (e.g., 30 minutes).
- Stimulation:
 - Stimulate the cells with a muscarinic agonist, such as carbachol (e.g., 1 mM), for a defined time (e.g., 30-60 minutes) to induce the hydrolysis of PIP2 and the generation of inositol phosphates.
- Extraction of Inositol Phosphates:
 - Terminate the incubation by adding ice-cold 10% (w/v) trichloroacetic acid (TCA).
 - Scrape the cells and collect the supernatant after centrifugation.
 - Wash the TCA from the aqueous phase with water-saturated diethyl ether.
- Separation and Quantification:
 - Apply the aqueous extracts to Dowex AG1-X8 columns.
 - Wash the columns with water to remove free inositol.
 - Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

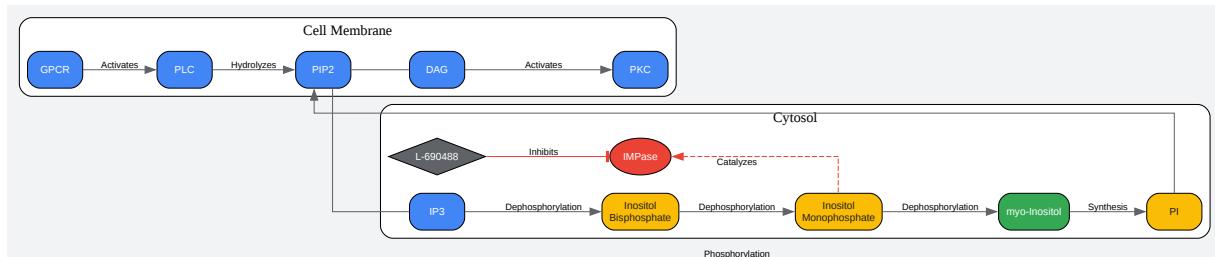
- Determine the radioactivity of the eluted fractions by liquid scintillation counting.
- Data Analysis:
 - Express the results as the amount of [3H]inositol phosphates accumulated as a percentage of the total [3H]inositol incorporated into the lipids.
 - Calculate the EC50 value for **L-690488** by fitting the concentration-response data to a sigmoidal curve.

Measurement of Inositol Phosphate Accumulation in Rat Cortical Slices

This protocol describes the measurement of **L-690488**'s effect on neurotransmitter-stimulated inositol phosphate accumulation in an *ex vivo* tissue preparation.

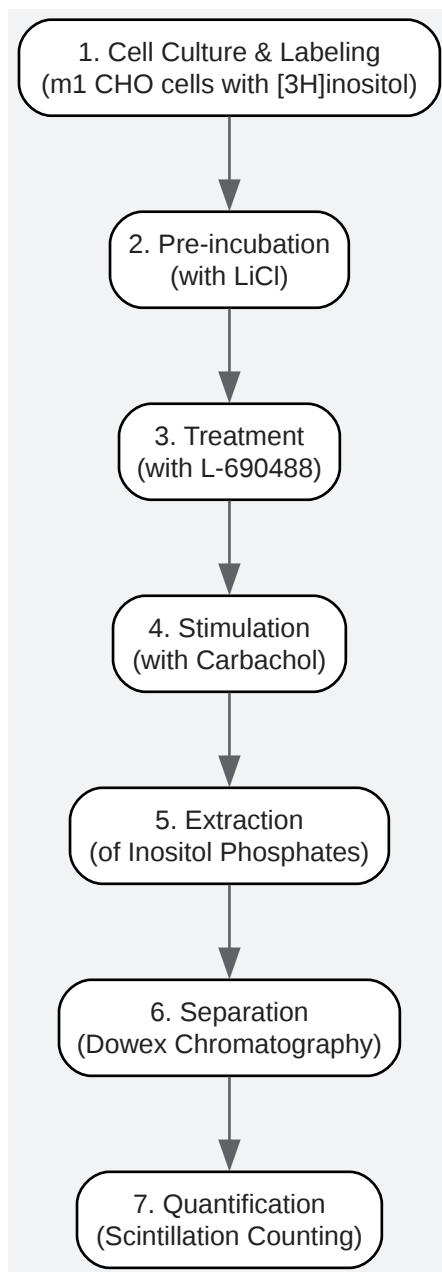
Materials:

- Rat cerebral cortex
- Krebs-Henseleit buffer
- myo-[3H]inositol
- Carbachol
- **L-690488**
- LiCl
- Tissue chopper
- Other reagents as listed in Protocol 4.1.


Procedure:

- Tissue Preparation and Labeling:

- Dissect the cerebral cortex from rats and prepare thin slices (e.g., 300-400 μ m) using a tissue chopper.
- Pre-incubate the slices in oxygenated Krebs-Henseleit buffer containing myo-[3H]inositol for 60-90 minutes to allow for radiolabeling of the phosphoinositide pool.
- Pre-incubation and Treatment:
 - Wash the slices to remove excess radiolabel.
 - Pre-incubate the slices in buffer containing 10 mM LiCl for 15-30 minutes.
 - Add different concentrations of **L-690488** and incubate for a further period (e.g., 30 minutes).
- Stimulation:
 - Stimulate the slices with carbachol (e.g., 1 mM) for 45-60 minutes.
- Extraction, Separation, and Quantification:
 - Follow the same procedures for extraction, separation, and quantification of inositol phosphates as described in Protocol 4.1 (steps 4-6).


Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by **L-690488** and a typical experimental workflow.

[Click to download full resolution via product page](#)

Figure 1. The Phosphatidylinositol Signaling Pathway and Inhibition by **L-690488**.

[Click to download full resolution via product page](#)

Figure 2. A typical experimental workflow for assessing the effect of **L-690488**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-690488 | inositol monophosphatase (IMPase) inhibitor | CAS# 142523-14-6 | InvivoChem [invivochem.com]
- 2. bio-techne.com [bio-techne.com]
- To cite this document: BenchChem. [L-690488 supplier and purchasing information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137368#l-690488-supplier-and-purchasing-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com